Conjugation Rate: CypK vs. Ketone-Based Handles
The IEDDA cycloaddition between trastuzumab(CypK)2 and a tetrazine-vcMMAE payload is complete within 3 hours at 25 °C, a stark contrast to the >60 hours required for conjugation via p-acetylphenylalanine (pAcF) [1]. This rate difference is rooted in CypK's second-order rate constant (k₂) in the range of 10²-10³ M⁻¹s⁻¹ with tetrazines, whereas ketone-based conjugations are inherently slower and require acidic pH [2].
| Evidence Dimension | Conjugation Reaction Time |
|---|---|
| Target Compound Data | 3 hours (at 25 °C, PBS pH 7.4) |
| Comparator Or Baseline | p-acetylphenylalanine (pAcF): >60 hours (at pH 4.5) |
| Quantified Difference | >20-fold faster |
| Conditions | Conjugation of antibody (trastuzumab) with drug payload (MMAE or similar) in aqueous buffer. |
Why This Matters
This >20-fold faster conjugation significantly reduces manufacturing time and cost, making CypK a far more efficient choice for ADC production workflows.
- [1] Oller-Salvia, B., Kym, G., & Chin, J. W. (2018). Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse-Electron-Demand Diels–Alder Reaction. Angewandte Chemie International Edition, 57(11), 2831-2834. View Source
- [2] Oller-Salvia, B., Kym, G., & Chin, J. W. (2018). Genetic Encoding of a Non-Canonical Amino Acid for the Generation of Antibody-Drug Conjugates Through a Fast Bioorthogonal Reaction. Journal of Visualized Experiments, (139), e58066. View Source
